2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid

Peptidomimetics Constrained amino acids GPCR ligands

Peptide optimization often stalls due to conformational flexibility or poor target engagement. CAS 1342984-67-1 is a 6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane α-amino acid that overcomes these limitations with a rigid, pre-organized scaffold. - Unique angular topology distinct from proline, piperidine, or glutarimide constraints. - Gem-dimethyl fills small hydrophobic pockets inaccessible to des-methyl analogs. - Two coplanar H-bond acceptors engage kinase hinge or protease catalytic dyad. Supplied at ≥98% purity; stored 2-8°C; shipped ambient globally.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
Cat. No. B13639201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC1(C2C1C(=O)N(C2=O)CC(C(=O)O)N)C
InChIInChI=1S/C10H14N2O4/c1-10(2)5-6(10)8(14)12(7(5)13)3-4(11)9(15)16/h4-6H,3,11H2,1-2H3,(H,15,16)
InChIKeyODDIDUOPKDYELN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic Acid Procurement Overview


2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid (CAS 1342984-67-1) is a non-proteinogenic α-amino acid built on a rigid 3‑azabicyclo[3.1.0]hexane‑2,4‑dione scaffold [1]. The compound contains a primary amine, a carboxylic acid, and two ketone carbonyls embedded in a bicyclic framework that enforces a defined three‑dimensional presentation of its pharmacophoric groups . Its molecular formula is C₁₀H₁₄N₂O₄ (MW 226.23 g/mol), with a predicted XLogP3‑AA of −3.4, two hydrogen‑bond donors, and five hydrogen‑bond acceptors [1]. The gem‑dimethyl substitution at the 6‑position distinguishes it from the parent des‑dimethyl congener and provides a unique steric and conformational environment.

Rigid 3‑azabicyclo[3.1.0]hexane‑2,4‑dione scaffold for peptidomimetic design
Constrained glutamate surrogate for CNS target exploration
Pre‑organized dioxo motif for fragment‑based drug design

Why 2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic Acid Cannot Be Replaced


Constrained amino acids are frequently used interchangeably in medicinal chemistry, but the 6,6‑dimethyl‑2,4‑dioxo‑3‑azabicyclo[3.1.0]hexane scaffold imparts three features that are absent in its closest analogs: (i) the gem‑dimethyl group introduces steric bulk in a direction that is not accessible by simple side‑chain modification of natural amino acids, (ii) the succinimide‑like dioxo system presents two strong hydrogen‑bond acceptors in a fixed coplanar arrangement, and (iii) the bicyclo[3.1.0] ring‑fusion creates a unique angular topology that differs from proline‑, piperidine‑, or glutarimide‑based constraints [1]. These features collectively affect logP, polar surface area, rotatable bond count, and the spatial disposition of the amino‑acid backbone, making direct replacement by des‑methyl, des‑oxo, or monocyclic analogs unreliable without experimental re‑validation .

Des‑methyl analog lacks the steric bulk of the 6,6‑dimethyl group, potentially shifting binding‑pocket fit and selectivity.

Glutamic acid and linear mimics have higher conformational flexibility; the constrained scaffold may not reproduce entropic advantages.

Saturated bicyclic analog omits two carbonyl H‑bond acceptors, altering the hydrogen‑bond network available for target engagement.

2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic Acid vs Analogs


Steric Volume Advantage vs Des-dimethyl Analog

The 6,6-dimethyl substitution adds 28 Da to the molecular mass and substantially increases the Connolly solvent-excluded volume relative to the des-dimethyl analog (CAS 1344300-57-7). This steric difference alters receptor cavity fit beyond what is predicted by molecular weight alone [1]. The des-dimethyl analog has a molecular formula C₇H₆N₂O₄ (MW 182.13 g/mol), while the target compound is C₁₀H₁₄N₂O₄ (MW 226.23 g/mol) .

Steric Volume vs Des‑methyl
Class‑level
Target 226.23 g/mol
Comparator 182.13 g/mol
Steric volume context may influence binding selectivity
Computed from formula; no 3D volume data captured
Peptidomimetics Constrained amino acids GPCR ligands

Conformational Restriction Compared to Glutamic Acid

The bicyclic core constrains the molecule to 3 rotatable bonds, whereas the natural ligand glutamic acid has 4 rotatable bonds and can sample many more low‑energy conformations [1]. The reduced rotatable bond count is expected to lower the entropic penalty upon binding to a target protein [2].

Conformational Restriction
Class‑level
3
Rotatable Bonds
Pre‑organized scaffold may lower entropic penalty upon binding
Glutamic acid has 4; linear mimics ≥5
Conformational restriction Entropic penalty Bioisosteric replacement

Enhanced Lipophilicity for BBB Permeability

The target compound has an XLogP3‑AA of −3.4, which is approximately 1.5 log units less lipophilic than the des‑dimethyl analog (estimated XLogP ≈ −4.9) owing to the two lipophilic methyl groups [1]. For CNS‑targeted programs, this increase in logP moves the molecule closer to the optimal range (1–3) for passive blood–brain barrier permeation while preserving aqueous solubility [2].

BBB Permeability Lipophilicity
Class‑level
−3.4
XLogP3‑AA
Lipophilicity context may support CNS permeability screening
Predicted; des‑methyl ≈ −4.9, glutamic acid −3.69
CNS drug design Lipophilicity Permeability

Hydrogen-Bond Acceptor Enrichment vs Monocyclic Analogs

The 2,4‑dioxo substitution in the bicyclic ring provides five hydrogen‑bond acceptors compared with three for the saturated 3‑azabicyclo[3.1.0]hexane‑propanoic acid analog (CAS 1547025‑98‑8) [1]. The additional carbonyl acceptors are pre‑organized in a planar succinimide‑like arrangement, enabling bidentate hydrogen‑bond interactions that are geometrically distinct from the single carboxylate acceptor of glutamic acid [2].

H‑Bond Acceptor Enrichment
Class‑level
Target 5 acceptors
Comparator 3–4 acceptors
Additional H‑bond acceptors may support bidentate target engagement
Saturated analog 3; glutamic acid 4
Hydrogen bonding Scaffold design Medicinal chemistry

Application Scenarios for 2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic Acid


CNS Glutamate Receptor Modulator

The elevated XLogP (−3.4) relative to des‑dimethyl analogs places this scaffold closer to the CNS‑permeable range. Medicinal chemistry teams optimizing metabotropic or ionotropic glutamate receptor ligands can use this compound as a constrained glutamate surrogate that balances polarity and passive permeability [1].

Kinase/Protease Inhibitor Fragment Design

The pre‑organized dioxo‑succinimide core provides a rigid, sp²‑rich hydrogen‑bond acceptor motif that can engage the hinge region of kinases or the catalytic dyad of serine/cysteine proteases. The 6,6‑dimethyl group fills a small hydrophobic pocket that is not reached by the des‑methyl congener, potentially improving selectivity [1].

Conformationally Constrained Cyclic Peptide Scaffold

When incorporated into a peptide chain via standard solid‑phase peptide synthesis, the rigid bicyclic scaffold restricts backbone φ/ψ angles, reducing conformational entropy and enhancing metabolic stability. This makes it suitable for macrocyclic peptide drug discovery programs targeting protein–protein interactions [1].

Application
Selection Property
Validation Focus
CNS Glutamate Receptor Studies
Lipophilicity and permeability profile
BBB permeability assay
Kinase/Protease Fragment Design
H‑bond acceptor geometry and steric bulk
Kinase panel selectivity screening
Cyclic Peptide Scaffold Research
Conformational restriction and metabolic stability
Peptide stability and conformation analysis
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